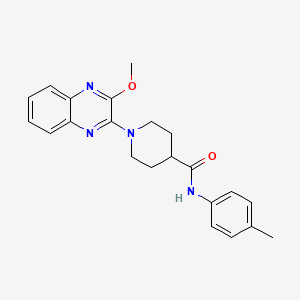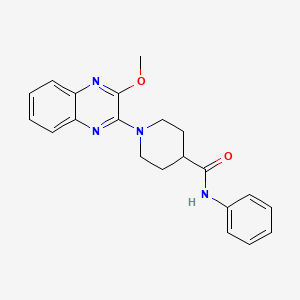![molecular formula C22H20N2O3S B6556004 8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-24-6](/img/structure/B6556004.png)
8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecule also has methoxy and carboxamide functional groups attached to it.
Synthesis Analysis
The synthesis of quinoline derivatives involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts or boronic esters in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the reaction involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This could potentially be a part of the interaction between this compound and its targets.
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely used in organic synthesis for carbon–carbon bond formation . This suggests that the compound could affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds, which are fundamental to many biological molecules.
Action Environment
Suzuki–miyaura coupling reactions, which this compound might be involved in, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Propiedades
IUPAC Name |
8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-26-11-10-23-22(25)21-19(14-6-4-3-5-7-14)17-13-24-18-9-8-15(27-2)12-16(18)20(17)28-21/h3-9,12-13H,10-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJHLTKSUFOKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555927.png)
![N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555935.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555954.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555960.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6555963.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555970.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555983.png)


![N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555995.png)
![N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6556020.png)
![N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6556022.png)
